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Compound of Interest |

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde
CAS No.: 1160573-23-8
Cat. No.: B569944

Technical Guide: 4-Chloro-2,3-

difluorobenzaldehyde

Physicochemical Profiling, Synthesis Logic, and
Application in Medicinal Chemistry[1]

Executive Summary

4-Chloro-2,3-difluorobenzaldehyde (CAS: 1160573-23-8) is a trisubstituted aromatic
aldehyde serving as a critical "scaffold" in the synthesis of bioactive pharmaceutical ingredients
(APIs).[1] Its unique substitution pattern—featuring a reactive aldehyde handle flanked by an
electron-withdrawing fluorine motif and a para-chloro substituent—makes it highly valuable for
modulating metabolic stability and lipophilicity in drug candidates, particularly for alpha-7
nicotinic acetylcholine receptor (a7 nAChR) agonists and fluoroquinolone antibiotics.

This guide provides a definitive reference for researchers handling this compound, synthesizing
data from patent literature and structure-activity relationship (SAR) principles.

Physicochemical Property Profile

The following data consolidates experimental observations with predictive modeling where
specific literature values are proprietary.
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Table 1: Core Physical Properties

Property

Specification / Value

Source/Note

Chemical Name

4-Chloro-2,3-

difluorobenzaldehyde

IUPAC

CAS Number 1160573-23-8 Primary Registry
Molecular Formula C7HsCIF20

Molecular Weight 176.55 g/mol

Physical State Liquid Ambient Temp (20-25°C)

Oxidizes to yellow upon air

Appearance Colorless to Light Yellow
exposure
N ) Predicted:[2][3][4] 215-225 °C Est. based on 4-Cl-
Boiling Point
(760 mmHg) benzaldehyde (214°C)
) ] High density due to CI/F
Density Predicted: 1.45 + 0.05 g/cm3 o
substitution
- Soluble in DCM, EtOAc, THF, .
Solubility Low water solubility
MeOH
Flash Point > 95 °C (Closed Cup) Class 11IB Combustible Liquid

Structural Characterization (Spectroscopic Markers)[1]

[5]

e 'H NMR (400 MHz, CDClIs): Distinct aldehyde proton singlet at 8 10.2-10.4 ppm. Aromatic
region shows splitting characteristic of 2,3-difluoro substitution (coupling constants JH-F will

be significant).

e 9F NMR: Two distinct signals in the -120 to -150 ppm range, showing strong coupling due to

ortho-positioning.

e FT-IR: Strong Carbonyl (C=0) stretch at 1690-1705 cm~?; C-F stretches at 1000-1400

cm™1,
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Structural Analysis & Reactivity Logic

Understanding the electronic environment of this molecule is crucial for reaction planning.

Electronic Push-Pull

o Aldehyde (C-1): The carbonyl carbon is highly electrophilic, activated by the electron-
withdrawing nature of the fluorine at C-2 and C-3. This makes it prone to rapid nucleophilic
attack (e.g., reductive amination, Wittig olefination).

e Fluorine Effect (C-2, C-3): The ortho-fluorine (C-2) exerts a strong inductive effect (-1),
destabilizing the carbonyl oxygen's lone pairs but activating the ring for nucleophilic aromatic
substitution (SnAr) if the aldehyde is protected.

e Chlorine Handle (C-4): The chlorine atom serves as a handle for cross-coupling reactions
(Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be extended after the aldehyde
chemistry is complete.

Stability Concerns

The 2,3-difluoro substitution pattern creates a "privileged" electronic deficiency. While this is
useful for reactivity, it renders the aldehyde sensitive to autoxidation (conversion to 4-chloro-
2,3-difluorobenzoic acid) if stored improperly.

Synthesis & Experimental Workflows

While often purchased, the synthesis of this intermediate highlights its structural connectivity.
The preferred route in a research setting is the Directed Ortho-Lithiation or Oxidation of
Toluene Derivatives.

Diagram 1: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.
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Figure 1: Synthesis logic via lithiation and downstream application pathways.

Protocol: Quality Control & Handling

Objective: Ensure integrity of the aldehyde prior to use in sensitive steps (e.g., Knoevenagel
condensation).

 Visual Inspection: Check for white solid precipitates (Benzoic acid derivative). If present,
filtration is required.

e Solubility Check: Dissolve 50 mg in 1 mL CDCls. The solution should be clear. Turbidity
suggests polymerization or acid formation.

 Purification (If degraded):
o Method: Vacuum Distillation (Bulb-to-bulb).

o Conditions: High vacuum (< 1 mmHg) at moderate heat. Note: Do not overheat, as
fluorinated aromatics can be thermally sensitive.

Applications in Drug Development[6]
Alpha-7 nAChR Agonists

Research cited in patent WO2016100184A1 highlights the use of 4-Chloro-2,3-
difluorobenzaldehyde as a starting material for geminal substituted quinuclidine amides.

o Mechanism: The aldehyde undergoes reductive amination or condensation to link with the
quinuclidine core.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b569944?utm_src=pdf-body-img
https://www.benchchem.com/product/b569944?utm_src=pdf-body
https://www.benchchem.com/product/b569944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Role of Fluorine: The 2,3-difluoro motif improves metabolic stability against P450 oxidation
and enhances blood-brain barrier (BBB) permeability by modulating the pKa of nearby
amines.

Fluoroquinolone Antibiotics

The scaffold is also relevant in the synthesis of next-generation quinolones, where the
aldehyde is converted to a vinyl group or heterocycle, and the chlorine is displaced by a cyclic
amine (e.g., piperazine).

Safety & Storage Directives (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[5]
o Causes serious eye irritation.
Eye Irritation H319
[5]
May cause respiratory
STOT-SE H335

irritation.[5]

Storage Protocol:
o Atmosphere: Store under Argon or Nitrogen (Air sensitive).
o Temperature: Refrigerator (+2°C to +8°C) recommended to retard oxidation.

» Container: Amber glass with Teflon-lined cap to prevent photochemical degradation.

Diagram 2: Handling Decision Tree
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Figure 2: Standard Operating Procedure (SOP) for receiving and assessing reagent quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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